molecular formula C11H12N2O3S B5843255 methyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate

methyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate

Cat. No. B5843255
M. Wt: 252.29 g/mol
InChI Key: DGVNQJDBEYVYHF-UHFFFAOYSA-N
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Description

“Methyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate” is a chemical compound that belongs to the class of organic compounds known as thienopyrimidines . These are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring . The thiophene is a five-membered aromatic ring with one sulfur atom . The pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

The synthesis of such compounds often involves reactions of chlorination, amination, and heterocyclization . For instance, proceeding from 3-(4-methyl-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinyl)propanoic and 2-methylpropanoic acids by successive reactions of chlorination, amination, and heterocyclization 4-amino-substituted pyrimidines were synthesized .


Molecular Structure Analysis

The molecular structure of “methyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate” is characterized by a thiophene ring fused to a pyrimidine ring . The empirical formula is C9H8N2O3S and the molecular weight is 224.24 .


Chemical Reactions Analysis

The chemical reactions involving “methyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate” can be complex and are influenced by various factors such as solvents and substituents in positions 2, 3, and 6 . For example, selective ipso-substitution of the 5-methyl group by the nitro group at the C (5) atom of the thiophene fragment is hindered for all compounds studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate” are not well-documented in the available literature. However, it is known that the compound is a solid .

Mechanism of Action

The exact mechanism of action of “methyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate” is not clear from the available literature. However, quantum chemical calculations suggest that the reactions routes with nitrating agents were examined, and the factors governing the direction of the reactions, the probability of their occurrence were determined .

Safety and Hazards

The safety and hazards associated with “methyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate” are not well-documented in the available literature. However, it is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed .

Future Directions

The future directions for research on “methyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the development of more efficient synthesis methods, investigation of its reactivity under different conditions, and evaluation of its potential uses in various fields such as medicine or materials science could be areas of future research .

properties

IUPAC Name

methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-6-7(2)17-10-9(6)11(15)13(5-12-10)4-8(14)16-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVNQJDBEYVYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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